

# Application Notes & Protocols: Clickable Piperidine Probes for Target Identification

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## Compound of Interest

**Compound Name:** *3-(2-Propynyloxy)piperidine hydrochloride*

**CAS No.:** *1185301-44-3*

**Cat. No.:** *B1451033*

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## I. Introduction: The Power of Knowing the Target

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved therapeutics targeting a wide range of diseases.[1][2] Its prevalence is due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility, metabolic stability, and bioavailability.[1][3] However, for many bioactive molecules, including those derived from phenotypic screens, the precise molecular target(s) and mechanism of action remain elusive. Identifying these targets is a critical and often rate-limiting step in drug discovery, essential for understanding efficacy, predicting off-target effects, and optimizing lead compounds.[4][5]

Chemical proteomics has emerged as a powerful discipline to address this challenge.[6][7] By employing bespoke chemical probes, we can illuminate the protein interaction landscape of a small molecule directly within a complex biological system.[8] This guide provides a detailed overview and field-proven protocols for the design and application of clickable piperidine photoaffinity probes, a state-of-the-art tool for the confident identification of drug targets.

These probes combine three key features:

- A Piperidine Core: The bioactive scaffold that directs the probe to its protein target(s).
- A Photoreactive Group: A moiety (typically a diazirine) that, upon UV irradiation, forms a highly reactive species to create a stable, covalent bond with the target protein.[9][10]
- A Bioorthogonal Handle: A small, inert chemical group (typically an alkyne) that allows for the specific attachment of a reporter tag (e.g., biotin for enrichment, or a fluorophore for imaging) via a "click" reaction.[11][12]

This trifunctional design allows for a versatile and powerful workflow: the probe first binds its target non-covalently, is then locked in place covalently via photo-crosslinking, and is finally tagged for detection and identification, minimizing perturbation to the native biological system. [13][14]

## II. Probe Design & Synthesis: The Blueprint for Success

The efficacy of a target identification experiment hinges on the quality of the chemical probe. A well-designed probe should retain the biological activity of the parent molecule while efficiently crosslinking to its target upon activation.

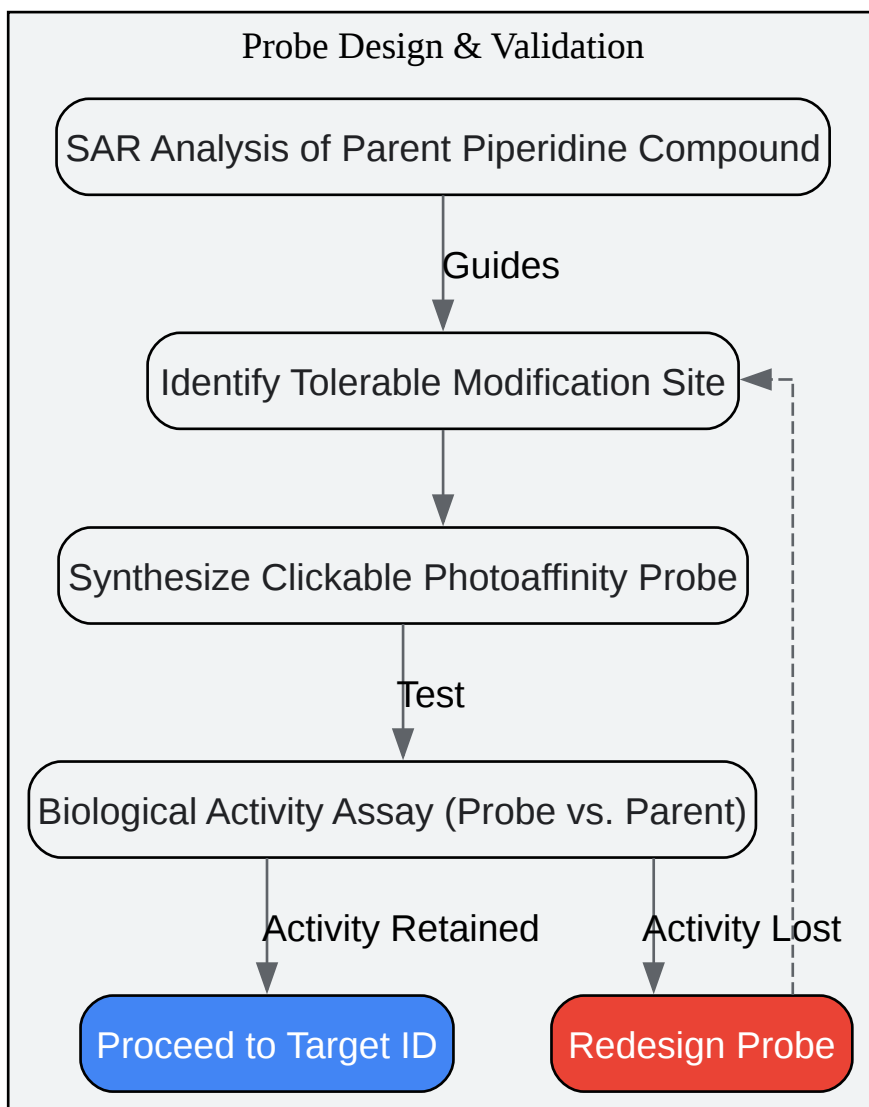
### A. Core Principles of Probe Design

- Preservation of Biological Activity: The addition of the photoreactive group and the clickable handle must not significantly disrupt the binding of the piperidine scaffold to its target. This is the most critical principle.[6][15] Structure-Activity Relationship (SAR) data for the parent molecule is invaluable here. Modifications should be made at positions known to be tolerant of substitution, often pointing away from the key binding interface and towards a solvent-exposed region.[13][16][17]
- Choice of Photoreactive Group: While several options exist (e.g., benzophenones, aryl azides), diazirines are often preferred.[3][18] They are small, reducing the likelihood of steric hindrance, and are generally more stable in the dark.[1][9] Upon activation with long-wave UV light (~350-365 nm), which is less damaging to biological samples, they generate highly

reactive carbenes that can insert into a wide range of C-H and X-H bonds in close proximity, providing a high-resolution snapshot of the binding event.[13][19]

- Placement of the Bioorthogonal Handle: A terminal alkyne is the most common choice for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most robust and widely used click reaction.[11][20] Like the photoreactive group, the alkyne should be installed via a linker at a position that does not interfere with target binding.

The overall workflow for designing and validating a clickable piperidine probe is a self-validating system, ensuring scientific integrity at each stage.

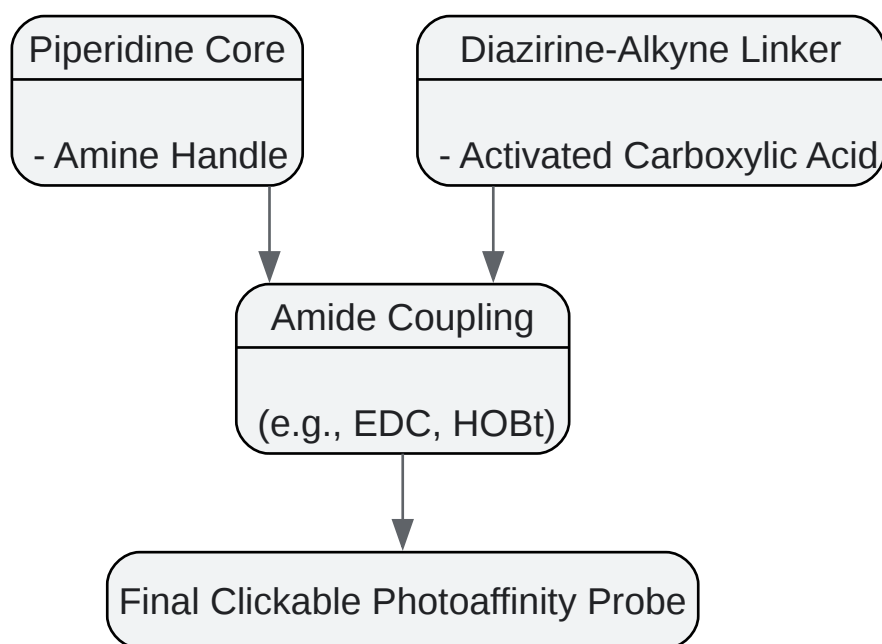


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Caption: Probe Design and Validation Workflow.

## B. Example Synthesis Pathway

Here we outline a representative synthesis of a clickable piperidine photoaffinity probe. This pathway is conceptual and would require optimization for a specific piperidine scaffold. The strategy involves coupling a piperidine core bearing a suitable functional group (e.g., an amine) with a pre-functionalized linker containing both the diazirine and alkyne moieties.



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Caption: Conceptual Probe Synthesis via Amide Coupling.

Key Synthesis Considerations:

- **Protecting Groups:** Standard protecting group chemistry (e.g., Boc for amines) is often required to ensure specific reactions.<sup>[12]</sup>
- **Purification:** Each step requires careful purification, typically by column chromatography, to ensure the final probe is of high purity for biological experiments.
- **Stability:** Diazirine-containing compounds should be stored protected from light to prevent premature activation.<sup>[1]</sup> However, they are generally stable to ambient lab light during

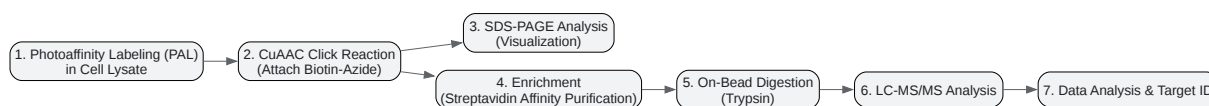
synthesis procedures.[1]

## III. Experimental Protocols: From Labeling to Identification

This section provides detailed, step-by-step protocols for a typical target identification workflow using a clickable piperidine probe in a mammalian cell lysate model.

### A. Workflow Overview

The experimental process is sequential, beginning with labeling the proteome and culminating in mass spectrometry-based identification of candidate target proteins.



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Caption: Target Identification Experimental Workflow.

### B. Protocol 1: Photoaffinity Labeling (PAL) of Cell Lysate

**Rationale:** This step aims to covalently crosslink the piperidine probe to its binding partners in a complex protein mixture. A competition control, where the lysate is pre-incubated with an excess of the parent (unmodified) piperidine compound, is essential. A true target will show reduced labeling in the competition sample.

**Materials:**

- Cell Lysate (e.g., from HeLa or HEK293 cells) in a suitable lysis buffer (e.g., RIPA buffer without harsh detergents, supplemented with protease inhibitors).
- Clickable Piperidine Probe (e.g., 10 mM stock in DMSO).

- Parent Piperidine Compound (for competition, 100 mM stock in DMSO).
- UV Crosslinking apparatus (e.g., Rayonet reactor with 365 nm lamps).[21]
- Ice, microcentrifuge tubes.

#### Procedure:

- Prepare Lysate: Thaw cell lysate on ice. Determine protein concentration using a standard method (e.g., BCA assay). Adjust concentration to 2-5 mg/mL with lysis buffer.
- Set up Labeling Reactions: In 1.5 mL microcentrifuge tubes on ice, prepare the following reactions (example volumes for a 100  $\mu$ L final volume):

Component	Test Sample	Competition Control	No Probe Control
Cell Lysate (2 mg/mL)	98 $\mu$ L	97 $\mu$ L	99 $\mu$ L
Parent Compound (100 mM)	-	1 $\mu$ L (1 mM final)	-
DMSO	1 $\mu$ L	-	1 $\mu$ L
Pre-incubation	15 min, 4°C	15 min, 4°C	15 min, 4°C
Clickable Probe (10 mM)	1 $\mu$ L (100 $\mu$ M final)	1 $\mu$ L (100 $\mu$ M final)	-
Incubation	30 min, 4°C	30 min, 4°C	30 min, 4°C

- UV Irradiation: Place the open tubes on ice in the UV crosslinker, approximately 5-10 cm from the lamps. Irradiate for 10-15 minutes at 365 nm.[22]
  - Causality: Irradiation provides the energy to convert the diazirine into a reactive carbene, which then forms a covalent bond with any nearby amino acid residue. Performing this on ice minimizes heat-related protein degradation.
- Post-Irradiation: The samples are now ready for the click reaction. Proceed immediately or store at -80°C.

## C. Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: This step attaches a biotin tag to the alkyne handle of the probe-labeled proteins. Biotin's high affinity for streptavidin will be exploited later for enrichment.

Materials:

- Photo-labeled lysate from Protocol 1.
- Click Reaction Buffer Components:
  - Biotin-Azide (e.g., 10 mM stock in DMSO).
  - Copper (II) Sulfate (CuSO<sub>4</sub>) (e.g., 50 mM stock in water).
  - Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM stock in water).
  - Sodium Ascorbate (e.g., 100 mM stock in water, prepare fresh).

Procedure:

- Prepare Click Master Mix: For each 100  $\mu$ L reaction, prepare a master mix. Add reagents in the order listed to prevent premature copper reduction.

Component	Final Concentration	Volume per reaction
Biotin-Azide (10 mM)	100 $\mu$ M	1 $\mu$ L
CuSO <sub>4</sub> (50 mM)	1 mM	2 $\mu$ L
THPTA (50 mM)	5 mM	10 $\mu$ L
Sodium Ascorbate (100 mM)	5 mM	5 $\mu$ L
Total Volume	18 $\mu$ L	

- Initiate Reaction: Add 18  $\mu$ L of the master mix to each 100  $\mu$ L sample of photo-labeled lysate.

- Incubate: Vortex briefly and incubate for 1 hour at room temperature, protected from light. [\[11\]](#)[\[23\]](#)
- Stop Reaction (Optional): The reaction can be stopped by adding 10  $\mu\text{L}$  of 50 mM EDTA. For many downstream applications, this is not necessary. The biotinylated lysate is now ready for analysis and enrichment.

## D. Protocol 3: Target Enrichment and Proteomic Analysis

Rationale: Biotinylated proteins are captured using streptavidin-coated magnetic beads. After washing away non-specifically bound proteins, the captured targets are digested into peptides, which are then identified by mass spectrometry.

Materials:

- Biotinylated lysate from Protocol 2.
- Streptavidin-coated magnetic beads.
- Wash Buffers (e.g., PBS with 0.1% SDS, PBS).
- Elution/Digestion Buffer (e.g., Urea buffer, Ammonium Bicarbonate).
- Reducing Agent (DTT), Alkylating Agent (Iodoacetamide).
- Trypsin (mass spectrometry grade).
- LC-MS/MS system.

Procedure:

- Bead Preparation: Resuspend streptavidin beads and wash them according to the manufacturer's protocol.
- Protein Enrichment: Add an appropriate amount of washed beads (e.g., 30  $\mu\text{L}$  of slurry) to each biotinylated lysate sample. Incubate for 1-2 hours at room temperature with rotation to allow binding.[\[7\]](#)

- **Washing:** Place tubes on a magnetic rack to capture the beads. Aspirate the supernatant. Wash the beads extensively to remove non-specific binders. A typical wash series might be:
  - 2x with PBS + 0.1% SDS
  - 3x with PBS
  - **Causality:** The SDS wash helps to remove proteins that are non-specifically interacting with the beads or other proteins, increasing the signal-to-noise ratio of true targets.
- **On-Bead Digestion:** a. Resuspend beads in 100  $\mu$ L of 50 mM ammonium bicarbonate. b. Add DTT to a final concentration of 10 mM. Incubate at 55°C for 30 min (reduces disulfide bonds). c. Cool to room temperature. Add iodoacetamide to 25 mM. Incubate in the dark for 30 min (alkylates free thiols). d. Add sequencing-grade trypsin (e.g., 1  $\mu$ g). Incubate overnight at 37°C with shaking.
- **Peptide Collection:** Place tubes on the magnetic rack. Collect the supernatant containing the digested peptides.
- **LC-MS/MS Analysis:** Acidify the peptide samples with formic acid and analyze them using a standard quantitative proteomics workflow (e.g., label-free quantification).
- **Data Analysis:**
  - Identify proteins present in the test sample but absent or significantly reduced in the "No Probe" control.
  - From this list, identify proteins whose signal is significantly diminished in the "Competition Control" sample. These are your high-confidence target candidates.

## IV. Troubleshooting & Self-Validation

Every protocol requires optimization. Below are common issues and strategies to ensure the trustworthiness of your results.

Problem	Possible Cause(s)	Recommended Solution(s)
No labeling on gel	Inactive probe; Inefficient UV crosslinking; Low target abundance.	Verify probe activity with a known target if possible. Optimize UV irradiation time and distance.[21] Increase lysate concentration.
High background labeling	Non-specific binding of probe; Probe concentration too high.	Perform competition experiment with excess parent compound.[13] Titrate probe concentration down. Include stringent wash steps (e.g., with urea or higher salt).
Many non-specific hits in MS	Inefficient washing; Sticky proteins (e.g., chaperones, cytoskeletal proteins).[3]	Optimize wash buffer composition and number of washes. Use quantitative proteomics (e.g., SILAC, TMT) to distinguish specific binders from background.[21]
Poor Click Reaction Efficiency	Oxidized Sodium Ascorbate; Inactive Copper catalyst.	Always use freshly prepared Sodium Ascorbate.[20] Ensure proper concentration and ratio of CuSO <sub>4</sub> and ligand.

Target Validation is Crucial: The output of this workflow is a list of candidate targets. Final validation is essential and can be performed using orthogonal methods such as:

- Western Blot: Confirm the interaction with a specific antibody against the candidate protein.
- In-vitro Binding Assays: Use purified protein and the piperidine compound in assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
- Genetic Approaches: Use siRNA or CRISPR to knock down the candidate protein and assess if the biological effect of the parent compound is lost.[5]

## V. References

- Chemical Communications. (2021). Design and synthesis of piperine-based photoaffinity probes for revealing potential targets of piperine in neurological disease. [\[Link\]](#)
- Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. *Bioorganic & medicinal chemistry*, 20(2), 554–570. [\[Link\]](#)
- Geurink, P. P., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. *Molecular Pharmacology*, 95(2), 193-203. [\[Link\]](#)
- Hur, I., et al. (2011). Development of clickable active site-directed photoaffinity probes for  $\gamma$ -secretase. *Bioorganic & medicinal chemistry letters*, 21(20), 6067–6070. [\[Link\]](#)
- Parker, C. G., & Cravatt, B. F. (2015). Photoaffinity labeling in target- and binding-site identification. *Chemical Society reviews*, 44(14), 4738–4748. [\[Link\]](#)
- Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. *Natural product reports*, 33(5), 681-708. [\[Link\]](#)
- Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. *Bioorganic & medicinal chemistry letters*, 11(16), 2079–2083. [\[Link\]](#)
- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. *Nature chemical biology*, 1(1), 13–21. [\[Link\]](#)
- Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. *Nature chemical biology*, 9(4), 232–240. [\[Link\]](#)
- Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. *STAR protocols*, 2(2), 100593. [\[Link\]](#)
- Tang, W., & Wang, C. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. *Signal transduction and targeted therapy*, 5(1), 70. [\[Link\]](#)

- Tomohiro, T., et al. (2014). Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand interaction. *Heterocycles*, 89(12), 2695-2720. [[Link](#)]
- Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. *Scientific reports*, 6, 35923. [[Link](#)]
- Ward, C. C., & Creative Biolabs. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Creative Biolabs. [[Link](#)]
- Zhang, M., et al. (2004). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. *Journal of medicinal chemistry*, 47(22), 5459–5469. [[Link](#)]
- Zhang, M., et al. (2018). Synthesis of alkyne-tagged and biotin-tagged Sortin1 as novel photoaffinity probes. *Bioorganic & medicinal chemistry letters*, 28(9), 1599–1602. [[Link](#)]
- Rega, M. F., et al. (2022). Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition. *STAR protocols*, 3(4), 101859. [[Link](#)]
- Zhou, Y., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from *Mycobacterium tuberculosis*. *European journal of medicinal chemistry*, 166, 363–381. [[Link](#)]
- Zhuravlev, A. V., & Vasilevsky, S. F. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. *Molecules (Basel, Switzerland)*, 27(23), 8448. [[Link](#)]
- G-Biosciences. (2019). Click chemistry and its application to proteomics. [[Link](#)]
- ACS Publications. (2024). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. [[Link](#)]
- Chemical Society Reviews. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. [[Link](#)]
- ResearchGate. (2023). Key principles for designing and selecting effective chemical probes. [[Link](#)]

- Chemical Science. (2014). Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. [\[Link\]](#)
- YouTube. (2021). Chemoproteomic profiling: from target discovery to target engagement. [\[Link\]](#)
- Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [\[Link\]](#)
- MDPI. (2020). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. [\[Link\]](#)
- ACS Publications. (2024). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. [\[Link\]](#)
- bioRxiv. (2024). Workflow enhancement of TurboID-mediated proximity labeling for SPY signaling network mapping. [\[Link\]](#)
- ResearchGate. (2021). Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. [\[Link\]](#)
- Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [\[Link\]](#)
- Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current topics in medicinal chemistry, 13(5), 539–546. [\[Link\]](#)
- Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & medicinal chemistry letters, 11(16), 2079–2083. [\[Link\]](#)
- Tomohiro, T., et al. (2014). DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. HETEROCYCLES, 89(12), 2695-2720. [\[Link\]](#)
- Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100593. [\[Link\]](#)

- RSC Publishing. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [[Link](#)]
- Wang, L., et al. (2011). Identification and validation of protein targets of bioactive small molecules. Trends in pharmacological sciences, 32(12), 727–734. [[Link](#)]
- ResearchGate. (2022). General workflow of chemical probe-based target identification.... [[Link](#)]
- World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. [[Link](#)]
- Casey, R. J., et al. (2014). Diazirine-Containing Photoactivatable Isoprenoid: Synthesis and Application in Studies with Isoprenylcysteine Carboxyl Methyltransferase. The Journal of organic chemistry, 79(5), 2127–2135. [[Link](#)]
- UC San Diego. Methods For Generating Target Enrichment Probes For Genome Sequencing Applications. [[Link](#)]

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## Sources

- [1. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US \[thermofisher.com\]](#)
- [3. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications | MDPI \[mdpi.com\]](#)

- 5. Identification and validation of protein targets of bioactive small molecules - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [[pubs.rsc.org](https://pubs.rsc.org)]
- 8. [eprints.whiterose.ac.uk](https://eprints.whiterose.ac.uk) [[eprints.whiterose.ac.uk](https://eprints.whiterose.ac.uk)]
- 9. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 10. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
- 11. [broadpharm.com](https://broadpharm.com) [[broadpharm.com](https://broadpharm.com)]
- 12. Development of clickable active site-directed photoaffinity probes for  $\gamma$ -secretase - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. Photoaffinity labeling in target- and binding-site identification - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 16. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 17. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 18. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 19. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 20. [interchim.fr](https://interchim.fr) [[interchim.fr](https://interchim.fr)]
- 21. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 22. Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers' - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [[pubs.rsc.org](https://pubs.rsc.org)]
- 23. [vectorlabs.com](https://vectorlabs.com) [[vectorlabs.com](https://vectorlabs.com)]
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